Product packaging for Menisperine(Cat. No.:CAS No. 25342-82-9)

Menisperine

Cat. No.: B1207899
CAS No.: 25342-82-9
M. Wt: 356.4 g/mol
InChI Key: XQINTCORIZHGFD-AWEZNQCLSA-O
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Description

Contextualization within Natural Products Chemistry and Alkaloid Research

Natural products chemistry is a field dedicated to the study of chemical compounds produced by living organisms. clinicalgate.com These compounds, known as natural products, exhibit immense structural diversity and are a foundational source for the discovery of new therapeutic agents. clinicalgate.com A significant and diverse class of natural products are alkaloids, which are naturally occurring organic compounds that typically contain at least one nitrogen atom. nih.govresearchgate.net

Menisperine (B1204148) is classified as a quaternary aporphine (B1220529) alkaloid. nih.govjst.go.jp It is isolated from plants, most notably from the rhizomes of Menispermum dauricum DC., a plant belonging to the Menispermaceae family. jst.go.jpnih.gov The initial isolation and naming of this compound from this plant, where it was found in comparatively larger amounts than other quaternary bases, marked its entry into the field of alkaloid chemistry. jst.go.jp Its chemical structure was identified as being identical to d-isocorydine methiodide. jst.go.jp The study of compounds like this compound is central to alkaloid research, which investigates the isolation, structure elucidation, synthesis, and biological functions of these complex molecules.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC21H26NO4+ nih.govebi.ac.uk
Molecular Weight356.44 g/mol ebi.ac.uk
IUPAC Name1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol nih.gov
SynonymsIsocorydine methochloride, Menispermine nih.gov
ClassificationAporphine alkaloid nih.gov

Significance of this compound as a Research Target

The significance of this compound as a research target stems primarily from its documented biological activities, which suggest potential for further investigation in pharmacology and medicinal chemistry. Modern pharmacological studies have shown that various chemical components from Menispermi Rhizoma, including alkaloids like this compound, possess a range of effects such as anti-tumor and anti-inflammatory properties. nih.govresearchgate.net

Specific research findings highlight this compound's potential in these areas. For instance, studies have identified this compound as a potential inhibitor of NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival, which points to its anti-inflammatory effects. chemfaces.com Furthermore, in tumor cytotoxic activity tests, this compound, along with other alkaloids like thalifortine, cycleapeltine, and sutchuenenine, demonstrated good inhibitory activity against the proliferation of human hepatoma HepG2 cells. mdpi.comnih.gov These preliminary findings underscore the compound's importance as a lead structure for further scientific exploration and development. The presence of this compound as a major constituent in certain plant extracts further motivates research into its properties and potential applications. chemfaces.com

Scope and Research Focus of the Outline

The scope of this article is strictly defined to provide a foundational, academic overview of this compound. The focus is centered on situating the compound within the broader fields of natural products chemistry and alkaloid research. It highlights the scientific interest in this compound by referencing specific research findings on its biological activity. The content adheres exclusively to this academic framework, presenting factual information derived from scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26NO4+ B1207899 Menisperine CAS No. 25342-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQINTCORIZHGFD-AWEZNQCLSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948187
Record name 11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25342-82-9
Record name Menisperine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025342829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biogeographical Distribution of Menisperine

Plant Sources and Botanical Classification

Menisperine (B1204148) has been isolated from several plant species across different families. The primary sources are concentrated within the Menispermaceae, Rutaceae, Magnoliaceae, and Olacaceae families.

Menispermum dauricum DC., a member of the Menispermaceae family, is a significant botanical source of this compound. mdpi.comnih.gov Commonly known as Asian moonseed, this plant's dried rhizome, referred to as Menispermi Rhizoma, is where the compound is primarily found. mdpi.comfao.org This species is mainly distributed throughout Northeast China, North China, East China, and the Shaanxi province. mdpi.com The rhizomes of M. dauricum contain a diverse array of isoquinoline (B145761) alkaloids, with this compound being one of the notable constituents. mdpi.comnih.gov

Sinomenium acutum (Thumb.) Rehd. et Wils., another member of the Menispermaceae family, is a climbing plant native to the forests of subtropical and temperate regions of Japan and China. biocrick.comwikipedia.org The stem of this plant, known as Caulis Sinomenii, is a recognized source of this compound. chemfaces.com Research has identified this compound among more than 50 benzylisoquinoline alkaloids present in this plant. frontiersin.orgnih.gov It co-occurs with other major alkaloids such as sinomenine (B1681799) and magnoflorine (B1675912). chemfaces.comfrontiersin.org

This compound is also found in Phellodendron chinense Schneid., commonly known as the Amur cork tree, which belongs to the Rutaceae family. nih.govphcog.com The dried bark of this tree, referred to as Cortex Phellodendri or "Chuan Huang bai," is the specific part of the plant where this compound has been identified. nih.govresearchgate.net This species is primarily distributed in the Sichuan, Guizhou, Hubei, and Yunnan provinces of China. researchgate.net this compound is one of numerous alkaloids, including berberine (B55584) and phellodendrine, that constitute the chemical profile of Cortex Phellodendri. phcog.comnih.gov

Michelia macclurei Dandy, a plant from the Magnoliaceae family, has been identified as a source of this compound. mdpi.com A study focusing on the chemical composition of the heartwood of M. macclurei confirmed the presence of this compound along with several other aporphine (B1220529) alkaloids. mdpi.com

Ptychopetalum olacoides Benth., belonging to the Olacaceae family, is a plant native to the Brazilian Amazon. nih.govnih.gov this compound has been isolated from this plant, where it is considered one of the major alkaloidal constituents found in the bark, alongside magnoflorine. nih.gov Quantitative analysis has shown that this compound and magnoflorine together account for a significant percentage of the total analytes in the bark of P. olacoides. nih.gov

Table 1: Plant Sources of this compound and Botanical Classification

Plant SpeciesCommon Name / Part UsedFamily
Menispermum dauricumAsian Moonseed / Menispermi Rhizoma (Rhizome)Menispermaceae
Sinomenium acutumCaulis Sinomenii (Stem)Menispermaceae
Phellodendron chinenseAmur Cork Tree / Cortex Phellodendri (Bark)Rutaceae
Michelia macclureiMcClure's Michelia (Heartwood)Magnoliaceae
Ptychopetalum olacoidesMarapuama (Bark)Olacaceae

Tissue-Specific Localization and Accumulation Patterns

The localization and accumulation of this compound are tissue-specific, with the compound being concentrated in particular parts of the source plants. Alkaloids in the Menispermaceae family are known to be chemotaxonomic features, and their production and storage sites are localized within specific plant tissues. researchgate.net

In Menispermum dauricum, this compound is isolated from the rhizomes, indicating this underground stem is a primary site for its synthesis and/or accumulation. mdpi.comnih.govnih.gov Similarly, in Sinomenium acutum, the compound is found in the stems. chemfaces.com For Phellodendron chinense and Ptychopetalum olacoides, the bark is the primary tissue where this compound is concentrated. nih.govphcog.comnih.gov In Michelia macclurei, it has been specifically identified in the heartwood. mdpi.com

Quantitative studies on Ptychopetalum olacoides have revealed that alkaloids are the dominant substances in the bark, with this compound and magnoflorine being the major constituents. nih.gov Their combined content accounted for 75.96% of all analytes in one analysis, highlighting a significant accumulation in this tissue. nih.gov In Phellodendron chinense, processing of the raw bark can lead to a decrease in the content of this compound, suggesting that its accumulation is affected by post-harvest handling. nih.gov The specific cellular and subcellular localization within these tissues, such as in idioblasts which are known to store alkaloids in Menispermaceae, requires further detailed investigation. researchgate.net

Table 2: Tissue-Specific Localization of this compound

Plant SpeciesPrimary Tissue of Localization
Menispermum dauricumRhizome
Sinomenium acutumStem
Phellodendron chinenseBark
Michelia macclureiHeartwood
Ptychopetalum olacoidesBark

Biosynthetic Pathways and Enzymatic Mechanisms of Menisperine

General Benzylisoquinoline Alkaloid (BIA) Biosynthesis Context

Benzylisoquinoline alkaloids (BIAs) are synthesized from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to form a wide array of compounds with diverse pharmacological activities frontiersin.orgoup.comscielo.org.cofrontiersin.org. The initial steps of BIA biosynthesis are conserved across many plant species. L-tyrosine is first converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) through decarboxylation by tyrosine/DOPA decarboxylase (TYDC) nih.govfrontiersin.orgnih.gov. Subsequently, norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the foundational scaffold for most BIAs frontiersin.orgfrontiersin.orgnih.govuniprot.org.

From (S)-norcoclaurine, a branching point intermediate called (S)-reticuline is synthesized through a series of methylation and hydroxylation steps, involving enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) nih.govontosight.ai. (S)-reticuline is a pivotal precursor, giving rise to various BIA subclasses, including protoberberines, morphinans, and aporphines, depending on the specific enzymatic modifications that follow nih.govontosight.airesearchgate.netpnas.org. Enzymes such as berberine (B55584) bridge enzyme (BBE), various cytochrome P450s (CYPs), and other oxidoreductases play crucial roles in these subsequent transformations, catalyzing C-C or C-O bond formations to establish the diverse BIA backbone structures frontiersin.orgoup.comresearchgate.net.

Proposed Biosynthetic Routes to Menisperine (B1204148)

While specific, detailed pathways for this compound are still under investigation, its biosynthesis is understood to align with the general BIA pathway, originating from tyrosine and proceeding through key intermediates like (S)-reticuline nih.govontosight.ai.

Precursor Utilization (e.g., (S)-reticuline)

(S)-reticuline serves as a central precursor for a vast number of BIAs nih.govontosight.ai. Its structural features, including specific hydroxyl and methoxy (B1213986) groups, allow for further enzymatic modifications that lead to the diverse BIA skeletons. For this compound, it is highly probable that (S)-reticuline or a closely related derivative is a direct precursor, undergoing specific cyclization, methylation, or oxidation reactions to form its characteristic structure. Research in Sinomenium acutum, a plant containing this compound, has focused on identifying pathways for various BIAs, including this compound, suggesting that (S)-reticuline is a common starting point researchgate.netnih.govresearchgate.netresearchgate.net.

Transcriptomic and Metabolomic Approaches in Pathway Elucidation

Transcriptomic and metabolomic analyses are powerful tools for dissecting complex biosynthetic pathways like those of BIAs mdpi.comnih.govfrontiersin.orgfrontiersin.org. By analyzing gene expression patterns (transcriptomics) and the profile of metabolites (metabolomics) in different plant tissues or under varying conditions, researchers can identify candidate genes encoding enzymes involved in alkaloid synthesis and pinpoint key metabolic intermediates nih.govresearchgate.netmdpi.comfrontiersin.org.

In Sinomenium acutum, a combination of full-length transcriptome sequencing and metabolomic analysis has been employed to propose biosynthetic pathways for several BIAs, including this compound researchgate.netnih.govresearchgate.netresearchgate.net. This approach allowed for the identification of differentially expressed genes and the correlation of gene expression with the accumulation of specific alkaloids in different tissues (root, stem, leaf, seed) nih.govresearchgate.net. Such studies help in screening for candidate genes responsible for specific enzymatic steps in the this compound pathway researchgate.netresearchgate.net. For example, studies have identified candidate genes encoding cytochrome P450s, methyltransferases, 2-oxoglutarate-dependent dioxygenases, and reductases as potentially involved in BIA biosynthesis in S. acutum researchgate.net.

Genetic Engineering and Synthetic Biology for this compound Production

The field of synthetic biology offers promising avenues for the production of valuable plant-derived compounds, including alkaloids like this compound, in heterologous hosts such as bacteria or yeast pnas.orgnih.govfrontiersin.orgsustainablemanufacturingexpo.comgenscript.com. By assembling known biosynthetic genes and enzymes into engineered microbial chassis, it is possible to create cell factories capable of producing complex molecules that are scarce or difficult to isolate from their natural sources pnas.orgfrontiersin.orgsustainablemanufacturingexpo.com.

Metabolic engineering strategies aim to optimize these pathways by identifying bottlenecks, enhancing enzyme activity, and improving precursor supply nih.govmdpi.comnih.govfrontiersin.org. For BIA production, this involves reconstructing key steps of the pathway, such as the initial condensation catalyzed by NCS or the subsequent methylations and oxidations nih.govpnas.org. While specific efforts for this compound production via genetic engineering are not extensively detailed in the provided search results, the general success in producing other BIAs like (S)-reticuline, magnoflorine (B1675912), and scoulerine (B1208951) in microbial systems demonstrates the feasibility of this approach pnas.org. Future research could focus on identifying and cloning the specific genes responsible for this compound synthesis and integrating them into synthetic biology platforms for enhanced production researchgate.netresearchgate.net.


Advanced Methodologies for Isolation and Purification in Research Contexts

Chromatographic Techniques for Menisperine (B1204148) Enrichment

Chromatography is a cornerstone of natural product isolation. For a compound like this compound, various forms of liquid chromatography are utilized to achieve separation from other structurally similar alkaloids and constituents present in the source material.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of alkaloids, including this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose. In a comparative study analyzing total alkaloids from Cortex Phellodendri amurensis, a baseline separation of several alkaloids, including this compound, was achieved. scielo.br The method employed a C18 stationary phase, which is a non-polar silica-based packing, and a polar mobile phase. The inclusion of an ion-pairing agent like sodium dodecanesulfonate in the mobile phase can be crucial for improving the peak shape and retention of quaternary alkaloids like this compound.

Table 1: HPLC Parameters for this compound Separation

Parameter Conditions
Stationary Phase Kromasil ODS (Octadecylsilica), 5 µm
Column Dimensions 250 x 4.6 mm
Mobile Phase Acetonitrile (B52724) : 0.1% Phosphoric acid with 0.1 g sodium dodecanesulfonate per 100 mL (35:65, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm

| Temperature | 25 °C |

This table is interactive. You can sort and filter the data.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster separation times, and increased sensitivity. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). Several studies have utilized UPLC coupled with mass spectrometry (UPLC-MS) for the identification and analysis of this compound in various plant extracts. nih.govresearchgate.netnih.govsci-hub.se These methods often employ a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to effectively separate a wide range of compounds.

Table 2: UPLC Parameters for this compound Analysis

Parameter Conditions
Stationary Phase Waters ACQUITY UPLC® BEH C18, 1.7 µm
Column Dimensions 50 x 2.1 mm
Mobile Phase A: Acetonitrile with 0.1% formic acidB: Water with 0.1% formic acid
Gradient 0-3 min, 5-10% A; 3-10 min, 10-20% A; 10-14 min, 20-50% A; 14-16 min, 50-95% A
Flow Rate 0.4 mL/min

| Temperature | 30 °C |

This table is interactive. You can sort and filter the data.

Pressurized Capillary Electrochromatography (pCEC) is a hybrid technique that combines the high efficiency of capillary electrophoresis with the selectivity of HPLC. A study comparing pCEC with RP-HPLC for the analysis of total alkaloids in Cortex Phellodendri amurensis demonstrated that pCEC offers higher column efficiency, reduced reagent consumption, and significantly shorter analysis times. scielo.br In pCEC, the separation is driven by both an applied voltage and hydraulic pressure. This dual mechanism allows for the efficient separation of charged and neutral molecules.

Table 3: pCEC Parameters for this compound Separation

Parameter Conditions
Stationary Phase Reversed-phase (C18)
Column Dimensions 45 cm (20 cm packed) x 100 µm I.D.
Mobile Phase Acetonitrile : 3 mM Na₂HPO₄-citric acid solution, pH 4.00 (40:60, v/v)
Applied Voltage -10 kV
Flow Rate 0.1 mL/min
Detection UV at 230 nm

| Temperature | 25 °C |

This table is interactive. You can sort and filter the data.

Targeted Extraction and Fractionation Strategies

The initial step in isolating this compound involves its extraction from the plant matrix, followed by fractionation to enrich the alkaloid content. These strategies are crucial for reducing the complexity of the extract before chromatographic purification.

Targeted extraction often involves the use of solvents that are effective at solubilizing alkaloids. Acidified water or alcohol solutions are commonly used to extract alkaloids in their salt form, which enhances their solubility in polar solvents. nih.gov For aporphine (B1220529) alkaloids, a synergistic effect has been observed when using a combination of chloroform (B151607) and methanol, leading to improved extraction efficiency. nih.gov Ultrasonic-assisted extraction is a modern technique that can enhance the extraction yield and reduce the extraction time. nih.gov

Following extraction, fractionation is employed to separate the crude extract into simpler mixtures. A common approach for alkaloids is an acid-base extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. Neutral and acidic compounds can then be removed by partitioning with an immiscible organic solvent. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and allowing for their extraction into an organic solvent. acs.org

Another advanced fractionation technique is pH-zone refining countercurrent chromatography (CCC). This method has been successfully applied to the isolation of aporphine alkaloids. carta-evidence.org In pH-zone refining CCC, a retainer and an eluter are added to the stationary and mobile phases, respectively, to create a pH gradient within the column. This allows for the separation of compounds based on their pKa values and partition coefficients. For aporphine alkaloids, a solvent system of ethyl acetate-n-butanol-water with triethylamine (B128534) as the retainer in the organic phase and hydrochloric acid as the eluter in the aqueous phase has proven effective. carta-evidence.org

Spectroscopic and Advanced Analytical Characterization of Menisperine

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and specificity for the identification and structural elucidation of compounds like Menisperine (B1204148).

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) or UPLC-Quadrupole Time-of-Flight/Mass Spectrometry (UPLC-QTOF/MS) are powerful tools for the profiling and identification of this compound in complex natural product extracts. These techniques allow for the separation of components based on their chromatographic properties and subsequent detection and identification using accurate mass measurements. This compound has been identified using these methods in various plant matrices, such as Phellodendri Amurensis Cortex and Sinomenium acutum nih.govbiocrick.com. For instance, UPLC-QTOF-MS fingerprinting has been employed to identify major components, including this compound, in Phellodendri Amurensis Cortex, utilizing mobile phases typically consisting of water and acetonitrile (B52724) with formic acid nih.gov. Similarly, this compound has been identified as a component in Sinomenium acutum extracts using UPLC-QTOF/MS, contributing to the comprehensive chemical profiling of these materials biocrick.com. Studies have also reported the identification of this compound isomers using UHPLC-Q-Exactive Orbitrap MS, with a specific isomer noted at a retention time of 8.83 minutes mdpi.com. The technique facilitates the tentative identification of numerous compounds within complex samples, such as the 55 components identified in Menispermi Rhizoma nih.gov or its role as a differential component in Tinosporae Radix bvsalud.org.

Chemometric Applications in this compound Research

Hierarchical Clustering Analysis (HCA)

Hierarchical Clustering Analysis (HCA) is a multivariate statistical technique used to group similar data points into clusters, forming a hierarchy of clusters. This method is particularly useful in analyzing complex datasets generated from spectroscopic or chromatographic analyses, allowing researchers to identify patterns, variations, and relationships among samples or compounds nih.govnih.govcd-genomics.comresearchgate.net. In the context of this compound, HCA can be applied to spectroscopic data (e.g., UV-Vis, IR, NMR, Mass Spectrometry) or chromatographic fingerprints (e.g., HPLC) derived from different batches of this compound or plant extracts containing it.

The primary objective of applying HCA to this compound analysis would be to:

Group samples: Cluster different preparations or sources of this compound based on similarities in their spectral or chromatographic profiles, potentially identifying variations in purity or composition nih.govresearchgate.net.

Quality control: Assess the batch-to-batch consistency of this compound or this compound-containing products by grouping them into defined quality categories.

While specific published HCA studies focusing solely on isolated this compound are not extensively detailed in the provided search results, the technique is recognized for its application in analyzing chemical fingerprints of herbal medicines, where this compound is often identified as a key component nih.govbiocrick.com. For instance, studies on Phellodendron amurense Cortex utilized UPLC/Q-TOF-MS fingerprinting combined with chemometrics, including cluster analysis, to evaluate variations in herbal drugs nih.gov. Similarly, research on Centella asiatica employed HCA on chromatographic profiles to identify distinct chemotypes, demonstrating the method's utility in classifying plant-derived materials researchgate.net.

Data Table Example: Hypothetical HCA Grouping of this compound Samples

The following table illustrates how this compound samples, characterized by their HPLC spectral fingerprints, might be grouped using HCA. This is a conceptual representation based on the principles of HCA in chemical analysis.

Sample IDHPLC Peak Area (e.g., at 270 nm)Retention Time (min)Cluster AssignmentSimilarity Score (to cluster centroid)
MEN-0011500012.5Cluster A0.92
MEN-0021450012.6Cluster A0.95
MEN-0031600012.4Cluster A0.89
MEN-004800013.1Cluster B0.85
MEN-005750013.0Cluster B0.88
MEN-0061550012.5Cluster A0.91
MEN-007900013.2Cluster B0.83

Spectrum-Effect Relationship Studies

Spectrum-Effect Relationship (SER) studies aim to establish a correlation between the spectral characteristics of a compound or a mixture and its biological activity or specific effect frontiersin.orgnih.gov. This approach is particularly valuable in natural product research and quality control of traditional medicines, where identifying the active components responsible for a particular efficacy is crucial biocrick.comfrontiersin.orgnih.gov. For this compound, SER studies can help elucidate which spectral features are indicative of its bioactivity, such as anti-inflammatory or anti-lipase properties.

The application of SER studies to this compound typically involves:

Linking spectral data to bioactivity: Correlating specific peaks in chromatographic fingerprints (e.g., HPLC) or characteristic absorption bands in spectroscopic data (e.g., UV-Vis) with measured biological effects biocrick.comfrontiersin.org.

Identifying active constituents: Using chemometric methods like Partial Least Squares Regression (PLSR) or Artificial Neural Networks (ANN) to identify which spectral features or chromatographic peaks are most strongly associated with a particular effect, thereby pinpointing potential active compounds like this compound biocrick.comfrontiersin.org.

Quality control and standardization: Establishing a link between the spectral profile of this compound or its source material and its efficacy, allowing for quality control and standardization based on predictable biological activity biocrick.comfrontiersin.org.

Research has shown that this compound, along with other alkaloids like sinomenine (B1681799), magnoflorine (B1675912), and stepharanine, has been identified as a major anti-inflammatory compound in Sinomenii Caulis (SC) biocrick.comfrontiersin.orgdntb.gov.ua. In these studies, SER methods, coupled with chemometrics, were used to link HPLC fingerprints to anti-inflammatory activity, identifying specific peaks, including one corresponding to this compound (often designated by a peak number, e.g., peak 16), as potentially contributing to the observed effects biocrick.comfrontiersin.org. For example, PLSR models have been employed to explore these relationships, indicating a close correlation between chemical fingerprints and anti-inflammatory activity, with this compound being among the identified active components biocrick.com.

Data Table Example: Hypothetical Spectrum-Effect Correlation for this compound

This table presents a conceptual illustration of how spectral data points related to this compound could be correlated with a specific biological effect, such as anti-inflammatory activity.

Spectral Feature (e.g., HPLC Peak at 270 nm)Peak Area (AU*min)Corresponding Biological Activity (e.g., % NO Inhibition)Correlation Coefficient (r)Significance (p-value)
This compound (Peak 16)15000750.88< 0.01
This compound (Peak 16)14500720.88< 0.01
This compound (Peak 16)8000450.88< 0.01
This compound (Peak 16)9000500.88< 0.01
Sinomenine (Peak 8)12000680.75< 0.05
Magnoflorine (Peak 13)10000600.70< 0.05

Compound List:

this compound

Mechanistic Investigations of Menisperine S Biological Activities in Vitro & Molecular Level

Anti-Inflammatory Mechanisms

Studies investigating the anti-inflammatory potential of Menisperine (B1204148) have explored its effects on key cellular processes and mediators involved in the inflammatory response.

Modulation of Signaling Pathways (e.g., NF-κB, MAPK, STAT3)

Direct evidence specifically linking this compound to the modulation of signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), or Signal Transducer and Activator of Transcription 3 (STAT3) in its anti-inflammatory mechanisms was not found in the reviewed literature. While these pathways are critical in mediating inflammatory responses, specific studies detailing this compound's interaction with them were not identified within the scope of this review.

Regulation of Pro-Inflammatory Mediators and Cytokines (e.g., NO, IL-6, IL-8, TNF-α, IL-1β)

Research indicates that this compound, as a component of Phellodendri Cortex extract, exhibits anti-inflammatory effects through the regulation of pro-inflammatory mediators. Specifically, studies using the Phellodendri Cortex extract, which contains this compound, have shown its ability to modulate Tumor Necrosis Factor-alpha (TNF-α) expression in cellular models. scispace.com

While other pro-inflammatory mediators such as Nitric Oxide (NO), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1 beta (IL-1β) are recognized targets in anti-inflammatory research, direct quantitative data on this compound's specific regulation of these mediators from the reviewed literature is limited.

Cellular Models for Anti-Inflammatory Research (e.g., RAW264.7 cells, BV2 microglia cells)

This compound has been investigated within established cellular models for studying inflammation. Extracts containing this compound have demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. scispace.com Furthermore, these extracts have shown effects on microglia, including BV2 cells, which are crucial in neuroinflammation. scispace.com These studies suggest that this compound contributes to the anti-inflammatory activity observed in these cell types.

Table 1: Anti-Inflammatory Effects of this compound-Containing Extracts in Cellular Models

Cell ModelInvestigated Mediator/CytokineReported EffectReference
RAW264.7 cellsTNF-αModulation/inhibition of expression/production scispace.com
BV2 microglia cells(Unspecified mediators)Modulation/inhibition of production scispace.com

Anti-Tumor Mechanisms

The anti-tumor potential of this compound has been examined, focusing on its capacity to inhibit cancer cell proliferation and its involvement in cellular signaling pathways.

Inhibition of Cancer Cell Proliferation (e.g., HepG2 cells, SKOV3 cells)

This compound has demonstrated inhibitory effects on the proliferation of certain cancer cell lines. In studies involving ovarian cancer cells, this compound was evaluated for its cytotoxic activity against SKOV3/DDP cells. The findings indicated a significant reduction in the half-maximal inhibitory concentration (IC50) for this compound in these cells, suggesting an anti-proliferative effect. qq.com Specifically, the IC50 value for this compound against SKOV3/DDP cells was reported to be 3.89 μg/mL, a decrease from a reference value of 6.24 μg/mL. qq.com

While HepG2 cells are a common model for liver cancer research, direct data on this compound's inhibitory effects on HepG2 cell proliferation was not identified in the reviewed literature.

Table 2: Anti-Tumor Effects of this compound on Cancer Cell Proliferation

Cancer Cell LineActivityIC50 ValueReference
SKOV3/DDPInhibition of Proliferation3.89 μg/mL qq.com

Involvement of Specific Signaling Pathways (e.g., Hedgehog pathway)

Direct evidence linking this compound to the modulation of specific signaling pathways, such as the Hedgehog pathway, in its anti-tumor mechanisms was not found in the reviewed literature. While the Hedgehog pathway is recognized for its role in cancer progression, specific studies elucidating this compound's interaction with this pathway were not identified.

Induction of Cellular Apoptosis

Research into this compound's role in cellular apoptosis indicates its potential to influence cell proliferation, a process often modulated by apoptotic pathways. Studies have demonstrated that this compound, along with other alkaloids from Menispermum dauricum, exhibits inhibitory activity on the proliferation of human hepatoma HepG2 cells mdpi.com. While this specific study focused on proliferation inhibition, such activity is frequently associated with the induction of programmed cell death, or apoptosis, in cancer cells. Further investigations into the precise molecular mechanisms by which this compound may trigger apoptosis in various cell types are ongoing.

Antioxidant Mechanisms

This compound and related alkaloids from Menispermum dauricum have shown promise in modulating cellular antioxidant defense systems, a critical aspect of combating oxidative stress.

Studies involving alkaloids from Menispermum dauricum, which include compounds structurally related to this compound, have reported significant increases in the activities of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) nih.gov. These enzymes play crucial roles in neutralizing reactive oxygen species (ROS), thereby maintaining cellular redox homeostasis. By enhancing the cellular antioxidant capacity, these compounds may protect cells from oxidative damage. The modulation of cellular redox status is a fundamental mechanism by which many natural products exert protective effects against cellular injury and disease progression.

Cardio-Protective Mechanisms

This compound's potential cardioprotective effects are being explored through its influence on cellular signaling pathways critical for cardiac cell survival and function, particularly in the context of ischemic injury.

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival and apoptosis. Research suggests that the cardioprotective effects of alkaloids derived from Menispermum dauricum may be mediated, in part, by the modulation of this pathway nih.gov. Specifically, activation of the PI3K/AKT pathway is known to inhibit apoptosis in cardiomyocytes by influencing mitochondrial function and regulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and affecting the release of cytochrome c nih.govmdpi.comd-nb.infonih.govnih.gov. These pathways are integral to preventing the cascade of events leading to cell death during cardiac stress.

The H9c2 cell line, derived from rat embryonic ventricular cardiomyocytes, serves as a widely used in vitro model to study cardiac injury, particularly that induced by oxygen-glucose deprivation (OGD). Studies employing this model have demonstrated that alkaloids from Menispermum dauricum can effectively protect H9c2 cells against OGD-induced apoptosis nih.gov. This protection is often assessed through various assays, including MTT assays for cell viability, and flow cytometry or staining methods (e.g., Hoechst/PI) to quantify apoptosis rates nih.govfrontiersin.orgnih.govx-mol.netresearchgate.net. Furthermore, these protective effects are associated with the modulation of oxidative stress markers, such as malondialdehyde (MDA), and the restoration of antioxidant enzyme activities (SOD, GSH) nih.govnih.govresearchgate.net. Western blotting analysis has also been utilized to examine the expression levels of key proteins involved in mitochondrial apoptosis, such as cytochrome c, cleaved caspase-3, Bax, and Bcl-2, providing molecular insights into the protective mechanisms nih.gov.

Future Directions and Emerging Research Avenues in Menisperine Studies

Elucidation of Remaining Biosynthetic Gaps

A fundamental area for future research is the complete elucidation of the menisperine (B1204148) biosynthetic pathway. While it is understood that this compound belongs to the broad class of benzylisoquinoline alkaloids, the specific enzymatic steps and genetic determinants that lead to its formation remain largely uncharacterized. nih.gov Identifying these biosynthetic gaps is crucial for both understanding its role in the plant and for enabling its biotechnological production.

Future studies will likely employ strategies that have been successful in deciphering the pathways of other complex alkaloids, such as mescaline and reserpine. nih.govbiorxiv.org This involves a combination of transcriptomics to identify candidate genes from this compound-producing plants, followed by heterologous expression and biochemical assays to confirm the function of each enzyme in the pathway. nih.govbiorxiv.org Key enzymatic steps that require identification include specific O-methyltransferases, N-methyltransferases, and cytochrome P450 oxidases that decorate the core aporphine (B1220529) scaffold. Filling these knowledge gaps is a critical prerequisite for the metabolic engineering of this natural product. nih.govnih.gov

Advanced Omics Technologies Integration (Genomics, Proteomics)

The integration of advanced "omics" technologies, particularly genomics and proteomics, represents a powerful approach to accelerate this compound research. jusst.org These high-throughput methods provide a global view of the molecular landscape of the producing organism and the cells upon which this compound acts. biobide.comnih.gov

Genomics: Sequencing the genome of a this compound-producing plant, such as Menispermum dauricum, would enable the identification of the biosynthetic gene cluster responsible for its production. nih.gov This cluster would contain all the genes encoding the enzymes needed for the alkaloid's synthesis.

Proteomics: This technology focuses on the large-scale study of proteins. biobide.com In the context of this compound, proteomics can be used to identify the specific enzymes (as proteins) that are actively expressed during its biosynthesis in the plant. Furthermore, it can be applied to human cells treated with this compound to identify which proteins it interacts with, providing clues to its mechanism of action. nih.govnih.gov

The table below summarizes the potential applications of different omics technologies in this compound research.

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Sequencing the genome of producing plant species.Identification of the complete biosynthetic gene cluster for this compound.
Transcriptomics Analyzing RNA expression profiles of producing plants.Identifying genes that are upregulated during this compound production; understanding regulatory networks. nih.gov
Proteomics Identifying the complete set of proteins in plant tissues or in human cells treated with this compound.Confirming the expression of biosynthetic enzymes; identifying protein targets of this compound. biobide.com
Metabolomics Profiling the full range of metabolites in a biological sample.Identifying pathway intermediates and related alkaloids; understanding the metabolic impact of this compound on cells. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

To fully understand how this compound exerts its biological effects, detailed Structure-Activity Relationship (SAR) studies are essential. SAR studies involve systematically modifying the chemical structure of this compound to create a series of analogues. These analogues are then tested for biological activity to determine which parts of the molecule are critical for its function. nih.gov

This process allows researchers to:

Identify the key functional groups responsible for binding to a biological target.

Understand how changes in the molecule's shape and electronic properties affect its potency and selectivity.

Design new, more effective derivatives with improved pharmacological properties.

For instance, modifying the methoxy (B1213986) groups or the quaternary ammonium (B1175870) on the this compound scaffold and observing the corresponding changes in activity against a specific target (e.g., a protein kinase or receptor) can provide deep mechanistic insights into its mode of action. nih.gov These studies are fundamental for transitioning a natural product lead into a potential drug candidate.

Exploration of Novel Biological Targets and Signaling Pathways

Current research suggests that compounds from Menispermi Rhizoma, the plant source of this compound, can influence multiple signaling pathways, but the specific targets of this compound itself are not well-defined. nih.govnih.gov A significant future direction is the unbiased exploration and validation of its direct molecular targets and the downstream signaling cascades it modulates.

Network pharmacology approaches, which analyze the complex interactions between drugs, targets, and diseases, have implicated that components of Menispermi Rhizoma may act on pathways critical in cardiovascular conditions, such as the PI3K/AKT and MAPK signaling pathways. nih.gov Molecular docking studies further suggest that related compounds can bind to key proteins within these pathways. nih.gov Future research should focus on confirming whether this compound directly binds to and modulates proteins such as AKT1, MAPK1, EGFR, and CASP3, which are central nodes in cell survival, proliferation, and apoptosis pathways. nih.gov Identifying these interactions will clarify its mechanism of action and suggest new therapeutic applications.

Potential Protein TargetAssociated Signaling PathwayPotential Cellular Effect
AKT1 PI3K/AKT PathwayRegulation of cell survival and anti-apoptosis. nih.gov
MAPK1 MAPK PathwayControl of cell proliferation and inflammation. nih.gov
EGFR MAPK PathwayRegulation of cell growth and differentiation. nih.gov
CASP3 Apoptosis PathwayExecution of programmed cell death. nih.gov
MAPK8 MAPK PathwayResponse to cellular stress and inflammation. nih.gov

Development of Biotechnological Production Platforms for this compound

Relying on the extraction of this compound from its natural plant source is often inefficient and unsustainable due to low yields and geographical limitations. nih.govnih.gov A major goal for future research is the development of biotechnological platforms for its production. This involves the field of metabolic engineering, where microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) are genetically engineered to produce the compound. lbl.govnih.gov

This process would involve:

Pathway Identification: Using genomic and transcriptomic data to identify all the necessary genes for this compound biosynthesis. mdpi.com

Gene Transfer: Introducing these plant-derived genes into a microbial host. nih.gov

Pathway Optimization: Fine-tuning the expression of these genes and optimizing the host's metabolism to maximize the production of this compound and minimize the formation of unwanted byproducts. mdpi.commdpi.com

Successful implementation of this strategy would enable a scalable, cost-effective, and sustainable supply of this compound for extensive research and potential therapeutic development. nih.govfrontiersin.org

Computational Chemistry and In Silico Modeling for Mechanistic Prediction

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery that can significantly accelerate this compound research. mdpi.comscirp.org These computer-based methods allow scientists to predict the behavior and properties of molecules, providing critical insights before undertaking costly and time-consuming laboratory experiments. researchgate.net

Key applications for this compound include:

Molecular Docking: Simulating how this compound binds to potential protein targets to predict its mechanism of action. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound to assess its drug-like properties. mdpi.com

Quantum Chemistry: Calculating the electronic properties of the molecule to understand its chemical reactivity and stability. mdpi.com

By using these predictive models, researchers can prioritize the most promising biological targets for experimental validation and rationally design new this compound analogues with enhanced activity and better safety profiles. mdpi.comscirp.org

Computational MethodPredictive Goal for this compound Research
Molecular Docking Predict binding affinity and orientation of this compound at a target protein's active site.
Molecular Dynamics Simulate the movement and conformational changes of this compound and its target protein over time.
ADMET Prediction Forecast pharmacokinetic properties (e.g., oral bioavailability, blood-brain barrier penetration) and potential toxicity. mdpi.com
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups required for biological activity.

Multi-omics Approaches for Holistic Understanding

To achieve a comprehensive and holistic understanding of this compound's biological effects, future research will increasingly rely on multi-omics approaches. frontiersin.orgnih.gov This strategy involves integrating data from two or more "omics" disciplines (e.g., genomics, transcriptomics, proteomics, and metabolomics) to construct a complete picture of the molecular changes induced by the compound. frontiersin.orgnih.govnews-medical.net

Instead of looking at genes, proteins, or metabolites in isolation, a multi-omics analysis can reveal how this compound perturbs an entire biological system. nih.govmdpi.com For example, researchers could treat cancer cells with this compound and simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). Integrating these datasets could reveal the primary pathways targeted by this compound and uncover secondary or off-target effects, providing a deep and systems-level understanding of its mechanism of action. frontiersin.orgosf.io This holistic view is crucial for identifying reliable biomarkers of drug response and for understanding the complex biology underlying its therapeutic potential. news-medical.net

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for structural elucidation of Menisperine, and how should data validation be performed?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) for bond connectivity analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Cross-validate results with literature data (e.g., J-coupling constants, NOESY correlations) and purity checks via HPLC . For novel derivatives, ensure elemental analysis aligns with theoretical values (±0.4% tolerance) .

Q. How can researchers identify natural sources of this compound, and what are common pitfalls in taxonomic validation?

  • Methodological Answer : Screen plant extracts (e.g., Menispermaceae family) using TLC or LC-MS with this compound-specific markers. Validate plant taxonomy via voucher specimens deposited in herbaria and DNA barcoding (ITS or rbcL gene sequencing). Avoid misidentification by cross-referencing morphological traits with Flora databases and confirming alkaloid profiles via GC-MS .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for acetylcholinesterase or COX-2) with positive controls (e.g., galantamine for AChE). Use dose-response curves (IC50 calculations) and triplicate runs to minimize variability. Include cytotoxicity assays (MTT or LDH) on non-target cell lines to rule out non-specific effects .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be reconciled across studies?

  • Methodological Answer : Conduct systematic reviews with meta-analyses to identify confounding variables (e.g., dosage ranges, cell lines, or animal models). Use sensitivity analysis to assess the impact of study design differences. Replicate key experiments under standardized conditions (e.g., OECD guidelines for in vivo studies) and employ orthogonal assays (e.g., siRNA knockdown + Western blotting) to confirm target engagement .

Q. What strategies optimize the total synthesis of this compound, particularly for stereochemical fidelity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for chiral center formation. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy. Validate stereochemistry using Mosher’s ester analysis or computational methods (DFT for predicting NMR shifts). Compare synthetic yields (>70% for key steps) and enantiomeric excess (HPLC with chiral columns) against natural isolates .

Q. How can researchers design a robust study to investigate this compound’s pharmacokinetics in heterogeneous populations?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/metabolism across demographics. Validate models with in vivo data from stratified cohorts (e.g., CYP450 polymorphisms). Employ LC-MS/MS for plasma concentration quantification, ensuring LOQ ≤1 ng/mL. Address inter-individual variability via mixed-effects modeling (NONMEM software) .

Q. What computational approaches are effective for predicting this compound’s off-target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against databases like ChEMBL or PubChem to identify potential off-targets. Validate predictions with SPR (surface plasmon resonance) binding assays. Apply machine learning models (e.g., DeepChem) trained on toxicity datasets to prioritize high-risk targets. Cross-reference results with Tox21 screening data .

Data Analysis and Reporting Guidelines

Q. How should researchers address variability in this compound’s bioactivity data between laboratories?

  • Methodological Answer : Standardize protocols using SOPs from journals like Journal of Natural Products. Report raw data with error margins (SD or SEM) and use Bland-Altman plots to assess inter-lab reproducibility. Share negative results in supplementary materials to reduce publication bias .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) for sigmoidal dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course data, employ mixed-model repeated measures (MMRM). Report effect sizes (Cohen’s d) and power analysis (≥80%) to justify sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.